D-Mannose-18O-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Mannose-18O-1: is a derivative of D-mannose, a naturally occurring monosaccharide that is an epimer of glucose at the C-2 position. D-mannose is widely found in nature as a component of mannan, a polysaccharide. It is known for its low-calorie and non-toxic properties, making it a popular choice in various industries, including food, medicine, cosmetics, and food additives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: D-mannose can be synthesized through the isomerization of D-fructose using D-mannose isomerase.

Biological Production: Enzymatic conversion using microbial enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase has been explored for the production of D-mannose.

Industrial Production Methods:

Extraction from Plants: D-mannose can be extracted from plant sources such as palm kernel through acid hydrolysis, thermal hydrolysis, and enzymatic hydrolysis.

Chemical Synthesis: Industrial production often involves the chemical synthesis of D-mannose from D-fructose using isomerization reactions catalyzed by specific enzymes.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: D-mannose can undergo oxidation reactions to form D-mannonic acid.

Reduction: Reduction of D-mannose can yield D-mannitol, a sugar alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.

Substitution: Thiols and azides are used in thiol-ene and Huisgen click reactions, respectively.

Major Products:

D-mannonic acid: from oxidation.

D-mannitol: from reduction.

Polyhydroxyl sulfides and triazoles: from substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry:

- D-mannose is used as a starting material for the synthesis of various compounds, including immunostimulatory agents, anti-tumor agents, and vitamins .

Biology:

- D-mannose plays a role in cellular communication and adhesion, protein structure conformations, and membrane structure .

Medicine:

- D-mannose is used in the treatment of urinary tract infections by inhibiting bacterial adhesion to the urothelium .

- It is also explored for its potential in managing diabetes, obesity, lung disease, and autoimmune diseases .

Industry:

Mecanismo De Acción

D-mannose exerts its effects primarily through competitive inhibition of bacterial adhesion. It saturates the lectins on the fimbriae of bacteria, preventing them from adhering to the cells lining the urinary tract. This competitive inhibition reduces bacterial colonization and helps flush out the pathogens through urination . Additionally, D-mannose is involved in various metabolic pathways and cellular processes due to its structural similarity to glucose .

Comparación Con Compuestos Similares

D-glucose: A common monosaccharide used mainly for providing energy.

D-fructose: Another common monosaccharide with similar properties to D-glucose.

D-tagatose: A low-calorie functional sweetener with anti-diabetic and anti-obesity effects.

D-allulose: Known for its anti-hyperlipidemic and anti-inflammatory effects.

Uniqueness of D-Mannose:

- Unlike D-glucose and D-fructose, D-mannose has unique applications in the treatment of urinary tract infections due to its ability to inhibit bacterial adhesion .

- D-mannose also exhibits several health benefits, such as promoting insulin secretion and aiding in the treatment of phosphomannose isomerase deficiency .

Propiedades

Fórmula molecular |

C6H12O6 |

|---|---|

Peso molecular |

182.16 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexan(18O)al |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i7+2 |

Clave InChI |

GZCGUPFRVQAUEE-PDWQNIEOSA-N |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@@H](C=[18O])O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C=O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

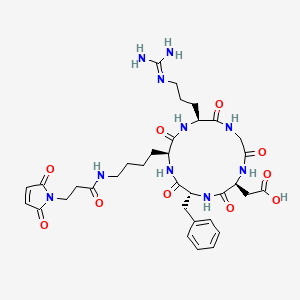

![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)

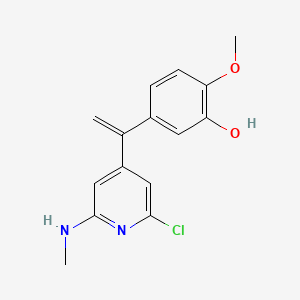

![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)

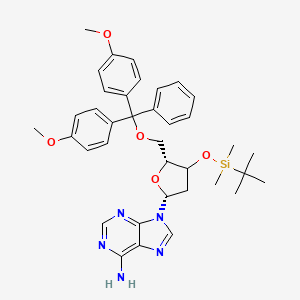

![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)

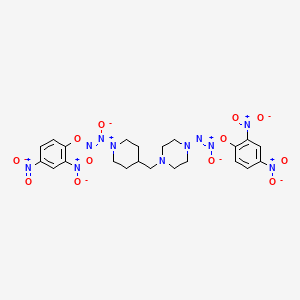

![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)